molecular formula C40H57NO4 B12384251 Brd4-BD1-IN-3

Brd4-BD1-IN-3

Cat. No.: B12384251
M. Wt: 615.9 g/mol
InChI Key: UJYLMHOCRPGGES-UHFFFAOYSA-N
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Description

Brd4-BD1-IN-3 is a small-molecule inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and inflammation .

Preparation Methods

The synthesis of Brd4-BD1-IN-3 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Core Scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: The core scaffold is then modified to introduce functional groups that enhance binding affinity and selectivity for BRD4.

    Final Coupling Reactions: The final step involves coupling the modified scaffold with other chemical moieties to complete the synthesis of this compound.

Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Brd4-BD1-IN-3 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Brd4-BD1-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

Brd4-BD1-IN-3 exerts its effects by binding to the first bromodomain (BD1) of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of BRD4 to chromatin, leading to altered gene expression and downstream cellular effects . The molecular targets and pathways involved include the regulation of transcriptional elongation, cell cycle control, and apoptosis .

Comparison with Similar Compounds

Brd4-BD1-IN-3 can be compared with other similar compounds, such as:

    JQ1: A well-known BRD4 inhibitor with a similar core scaffold.

    I-BET762: Another BET inhibitor that targets BRD4 and other BET family members.

    Triazolo[4,3-b]pyridazine Derivatives: These compounds also inhibit BRD4 by binding to its bromodomains.

The uniqueness of this compound lies in its specific modifications that enhance its binding affinity and selectivity for BRD4, making it a valuable tool for research and therapeutic development .

Properties

Molecular Formula

C40H57NO4

Molecular Weight

615.9 g/mol

IUPAC Name

(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) 2-hydroxy-2-quinolin-2-ylacetate

InChI

InChI=1S/C40H57NO4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-40(5)28-26-33-31(4)37(29(2)30(3)38(33)45-40)44-39(43)36(42)35-25-24-32-22-19-20-23-34(32)41-35/h19-20,22-25,36,42H,6-18,21,26-28H2,1-5H3

InChI Key

UJYLMHOCRPGGES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)C(C3=NC4=CC=CC=C4C=C3)O)C)C)C

Origin of Product

United States

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